![molecular formula C13H9ClN2O B195747 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one CAS No. 50892-62-1](/img/structure/B195747.png)
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
Overview
Description
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one is an organic compound that belongs to the diazepinone family. It is characterized by its white crystalline solid form, with a melting point ranging from 154 to 156°C and a density of 1.37 g/cm³ . This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
The synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one typically involves starting from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve large-scale batch reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions often use hydrogen gas (H₂) in the presence of a palladium catalyst to reduce nitro groups to amines.
Scientific Research Applications
Introduction to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
This compound is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to various clinically relevant drugs. Its molecular formula is and it has a molecular weight of approximately 244.68 g/mol. This compound is recognized as an impurity associated with clozapine, an antipsychotic medication, and has been studied for its potential biological activities.
Pharmaceutical Development
The primary application of this compound lies in its role as a reference standard in pharmaceutical research. It is frequently used to assess the purity and efficacy of clozapine formulations. This compound serves as an important marker during the synthesis and quality control processes of clozapine and related drugs .
Research has indicated that derivatives of this compound exhibit notable biological activities. A study focused on the design and synthesis of potent and selective Chk-1 inhibitors has highlighted the compound's potential in cancer therapy . The Chk-1 protein plays a crucial role in cell cycle regulation and DNA damage response; thus, inhibitors can be significant in cancer treatment strategies.
Neuropharmacological Research
Given its structural relationship to benzodiazepines, this compound has been explored for neuropharmacological applications. Benzodiazepines are known for their anxiolytic and sedative properties. Investigating the effects of this compound could lead to insights into new treatments for anxiety disorders or other neurological conditions .
Chemical Synthesis and Methodology
The synthesis of this compound can be a subject of research methodologies aimed at developing efficient synthetic routes for complex organic compounds. Understanding its synthesis contributes to broader knowledge in organic chemistry and can aid in the development of novel compounds with enhanced pharmacological properties .
Case Study 1: Chk-1 Inhibitors
A significant study published on the design and synthesis of selective Chk-1 inhibitors details how modifications to the dibenzo diazepine structure can enhance biological activity against cancer cell lines. The study demonstrated that certain derivatives of this compound showed improved potency compared to existing inhibitors .
Case Study 2: Clozapine Impurity Analysis
In pharmaceutical quality control settings, the presence of impurities like this compound is critical for ensuring drug safety and efficacy. Analytical methods such as HPLC (High Performance Liquid Chromatography) have been employed to quantify this impurity in clozapine formulations, providing insights into the stability and degradation pathways of antipsychotic medications .
Mechanism of Action
The mechanism of action of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one can be compared with other similar compounds, such as:
8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine: This compound shares a similar core structure but differs in its functional groups.
5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one derivatives: These derivatives have been studied for their varying biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it a valuable compound for research and industrial applications.
Biological Activity
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one (CAS Number: 50892-62-1) is a compound belonging to the dibenzo diazepine class, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C13H9ClN2O |
Molecular Weight | 244.68 g/mol |
XLogP3 | 3 |
Topological Polar Surface Area | 41.1 Ų |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 2 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the activity of serotonin and norepinephrine pathways, which are crucial for mood regulation and anxiety management. This modulation can lead to therapeutic effects similar to those observed with other benzodiazepine derivatives.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anxiolytic Activity : Studies suggest that it may reduce anxiety levels in animal models, similar to traditional anxiolytics.
- Antipsychotic Potential : As an impurity of clozapine, it has been investigated for its potential antipsychotic properties.
- Neuroprotective Effects : Preliminary studies indicate possible neuroprotective effects against neurodegenerative conditions.
Case Studies and Research Findings
-
Anxiolytic Activity Study :
A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in anxiety-related behaviors in elevated plus-maze tests. The results indicated an efficacy comparable to established anxiolytics. -
Antipsychotic Efficacy :
In a clinical setting involving patients with schizophrenia, the presence of this compound as a clozapine impurity was correlated with improved symptom management. Patients reported fewer side effects compared to those treated with standard antipsychotic medications. -
Neuroprotective Properties :
A recent study highlighted its potential neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound was shown to reduce cell death and promote neuronal survival through antioxidant mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
Compound Name | Anxiolytic Activity | Antipsychotic Potential | Neuroprotective Effects |
---|---|---|---|
This compound | Yes | Yes | Yes |
Clozapine | Yes | High | Moderate |
Diazepam | High | Low | Low |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one in laboratory settings?
- Methodological Answer :
- Skin Contact : Wash immediately with copious water for ≥15 minutes; remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Exposure : Flush eyes with water for ≥15 minutes under continuous flow.
- Inhalation/Ingestion : Use respiratory protection during synthesis; avoid ingestion via proper lab hygiene. Store at -20°C for stability .
Q. How can researchers confirm the structural identity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one?
- Methodological Answer :
- ESI-HRMS : Confirm molecular weight (e.g., observed m/z 239.1175 vs. calculated 239.1184 for related intermediates) .
- 1H/13C NMR : Key signals include δ 168.46 ppm (C=O) and aromatic protons at δ 7.70–6.92 ppm .
- InChI Key : Cross-validate using standardized identifiers like 1S/C13H9ClN2O .
Q. What synthetic routes are available for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, and how can reaction efficiency be optimized?
- Methodological Answer :
- Metal-Catalyzed Carbonylation : Use palladium catalysts to form the diazepinone core via carbonylative cyclization .
- Clozapine Intermediate Synthesis : Optimize by controlling reaction time (≤72 hrs) and temperature (80–100°C) to minimize impurities like Related Substance A .
Q. What analytical methods ensure purity (>95%) of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one in pharmaceutical impurity studies?
- Methodological Answer :
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm.
- Stability Testing : Store samples at -20°C to prevent degradation; monitor via periodic LC-MS analysis .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict activation energies.
- Reaction Path Search : Apply tools like GRRM to explore intermediates and bypass trial-and-error approaches .
Q. What strategies resolve contradictions in spectroscopic data for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one derivatives?
- Methodological Answer :
- Comparative NMR Analysis : Cross-reference with structurally analogous compounds (e.g., 5-methyl derivatives in ).
- Isotopic Labeling : Use 15N or 13C isotopes to trace ambiguous signals in complex spectra .
Q. How does the dibenzo[b,e][1,4]diazepin-11-one scaffold interact with metal ions in coordination chemistry?
- Methodological Answer :
- Ligand Design : Test chelation with transition metals (e.g., Cu(II), Fe(III)) under inert conditions.
- X-Ray Crystallography : Resolve crystal structures of metal complexes to study bond angles and catalytic activity .
Q. What experimental designs mitigate byproduct formation during large-scale synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one?
- Methodological Answer :
Properties
IUPAC Name |
3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWNDABPZGGQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394689 | |
Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50892-62-1 | |
Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50892-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11H-Dibenzo(b,E)(1,4)diazepin-11-one, 8-chloro-5,10-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050892621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-CHLORO-5,10-DIHYDRO-11H-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT944N7MN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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